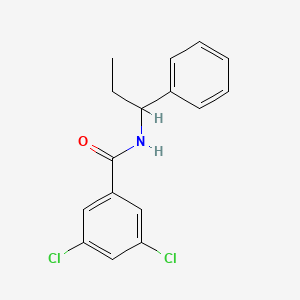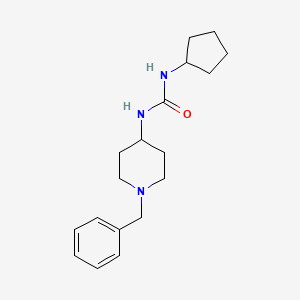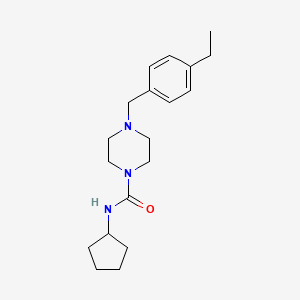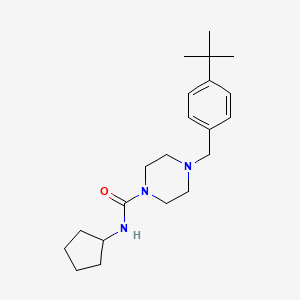![molecular formula C13H19N3O B4285368 N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea](/img/structure/B4285368.png)
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea
Vue d'ensemble
Description
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea (CPEU) is a synthetic compound with potential therapeutic applications. It is a urea derivative that has been synthesized and tested for its biological activity. CPEU has been shown to have a wide range of effects on various physiological and biochemical processes.
Applications De Recherche Scientifique
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been extensively studied for its potential therapeutic applications. It has been shown to have antitumor, anti-inflammatory, and antipsychotic effects. In addition, N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has also been studied for its potential use as a diagnostic tool for cancer and other diseases.
Mécanisme D'action
The mechanism of action of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood. However, it is believed that N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea exerts its biological effects by modulating various signaling pathways. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to inhibit the activity of certain enzymes such as phosphodiesterase and histone deacetylase. It has also been shown to activate certain receptors such as the sigma-1 receptor. These effects result in the modulation of various physiological and biochemical processes.
Biochemical and Physiological Effects:
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea is also stable under normal laboratory conditions. However, there are some limitations to the use of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea in lab experiments. N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea has low solubility in water, which can limit its use in certain assays. In addition, the mechanism of action of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea is not fully understood, which can make it difficult to interpret the results of experiments.
Orientations Futures
There are several future directions for the study of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea. One direction is to investigate the potential use of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate the potential use of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea as a diagnostic tool for cancer and other diseases. In addition, further studies are needed to fully understand the mechanism of action of N-cyclopentyl-N'-[1-(4-pyridinyl)ethyl]urea and its potential therapeutic applications.
Propriétés
IUPAC Name |
1-cyclopentyl-3-(1-pyridin-4-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O/c1-10(11-6-8-14-9-7-11)15-13(17)16-12-4-2-3-5-12/h6-10,12H,2-5H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJWNFVNCFWWJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)NC2CCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(3,4-dichlorophenyl)-4-methyl-5-[(4-methylbenzyl)thio]-4H-1,2,4-triazole](/img/structure/B4285288.png)
![3-(4-chlorobenzyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B4285292.png)
![3-{1-[4-(benzyloxy)benzyl]-3-piperidinyl}-N-cyclopropylpropanamide](/img/structure/B4285304.png)
![3-[(2-chloro-4-fluorobenzyl)thio]-4-ethyl-5-(4-fluorophenyl)-4H-1,2,4-triazole](/img/structure/B4285309.png)
![(3-{4-ethyl-5-[(3-fluorobenzyl)thio]-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4285312.png)
![4-methyl-3-[(3-methylbenzyl)thio]-5-(3-methylphenyl)-4H-1,2,4-triazole](/img/structure/B4285318.png)



![2-({4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinyl}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4285347.png)



